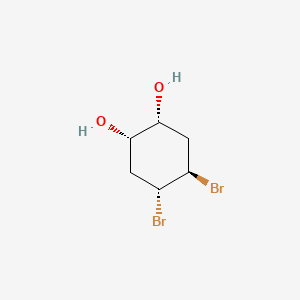
(1R,2S,4R,5R)-4,5-dibromocyclohexane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-1,2-cyclohexanediol is an organic compound with the molecular formula C6H10Br2O2 It is a disubstituted cyclohexane derivative, where two bromine atoms are attached to the 4th and 5th positions, and two hydroxyl groups are attached to the 1st and 2nd positions of the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-1,2-cyclohexanediol typically involves the bromination of 1,2-cyclohexanediol. The reaction is carried out by treating 1,2-cyclohexanediol with bromine (Br2) in an appropriate solvent, such as carbon tetrachloride (CCl4) or chloroform (CHCl3), under controlled conditions. The reaction proceeds via electrophilic addition, where the bromine atoms add to the double bond of the cyclohexane ring, resulting in the formation of 4,5-dibromo-1,2-cyclohexanediol.
Industrial Production Methods
Industrial production methods for 4,5-dibromo-1,2-cyclohexanediol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then purified using techniques such as recrystallization or distillation to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dibromo-1,2-cyclohexanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atoms can be reduced to form 1,2-cyclohexanediol.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-), amines (NH2R), or alkyl halides (R-X) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4,5-dibromo-1,2-cyclohexanedione or 4,5-dibromo-1,2-cyclohexanecarboxylic acid.
Reduction: Formation of 1,2-cyclohexanediol.
Substitution: Formation of various substituted cyclohexanediols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-1,2-cyclohexanediol has several scientific research applications, including:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,5-dibromo-1,2-cyclohexanediol involves its interaction with molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, which contribute to its biological and chemical activities. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Vergleich Mit ähnlichen Verbindungen
4,5-Dibromo-1,2-cyclohexanediol can be compared with other disubstituted cyclohexane derivatives, such as:
1,2-Dibromo-1,2-cyclohexanediol: Similar structure but with bromine atoms at different positions.
4,5-Dichloro-1,2-cyclohexanediol: Similar structure but with chlorine atoms instead of bromine.
4,5-Diiodo-1,2-cyclohexanediol: Similar structure but with iodine atoms instead of bromine.
Eigenschaften
Molekularformel |
C6H10Br2O2 |
|---|---|
Molekulargewicht |
273.95 g/mol |
IUPAC-Name |
(1R,2S,4R,5R)-4,5-dibromocyclohexane-1,2-diol |
InChI |
InChI=1S/C6H10Br2O2/c7-3-1-5(9)6(10)2-4(3)8/h3-6,9-10H,1-2H2/t3-,4-,5-,6+/m1/s1 |
InChI-Schlüssel |
PDKOZGHNDDCFPN-KAZBKCHUSA-N |
Isomerische SMILES |
C1[C@H]([C@H](C[C@H]([C@@H]1Br)Br)O)O |
Kanonische SMILES |
C1C(C(CC(C1Br)Br)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















